Benzene, 1-ethenyl-4-(2-propenyl)-
Description
Benzene, 1-ethenyl-4-(2-propenyl)- is an aromatic hydrocarbon featuring a benzene ring substituted with an ethenyl (vinyl) group at position 1 and a 2-propenyl (allyl) group at position 4. The compound’s molecular formula is C₁₁H₁₂, with a molecular weight of 144.21 g/mol.
Properties
CAS No. |
45966-51-6 |
|---|---|
Molecular Formula |
C11H12 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1-ethenyl-4-prop-2-enylbenzene |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h3-4,6-9H,1-2,5H2 |
InChI Key |
NEQQUZIHFXJYLI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-ethenyl-4-(2-propenyl)- can be achieved through several methods. One common approach is the Friedel-Crafts alkylation of benzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Alkylation:
Another method involves the Heck reaction, where styrene is coupled with allyl bromide in the presence of a palladium catalyst and a base. The reaction conditions are as follows:
Heck Reaction:
Industrial Production Methods
Industrial production of Benzene, 1-ethenyl-4-(2-propenyl)- typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and scalability. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction control and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-ethenyl-4-(2-propenyl)- undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or ketones, depending on the reaction conditions.
-
Reduction
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: Elevated pressure and temperature
Products: Saturated hydrocarbons (e.g., ethylbenzene derivatives).
-
Substitution
Reagents: Halogens (e.g., Br2, Cl2), Nitrating agents (e.g., HNO3/H2SO4)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Bromine in carbon tetrachloride at room temperature for bromination.
Scientific Research Applications
Benzene, 1-ethenyl-4-(2-propenyl)- has several applications in scientific research:
-
Chemistry
- Used as a monomer in the synthesis of polymers and copolymers.
- Intermediate in the synthesis of various organic compounds.
-
Biology
- Studied for its potential biological activity and interactions with biomolecules.
-
Medicine
- Investigated for its potential use in drug development and as a building block for pharmaceuticals.
-
Industry
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-ethenyl-4-(2-propenyl)- involves its interaction with various molecular targets and pathways. In chemical reactions, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The vinyl and allyl groups provide sites for electrophilic and nucleophilic attacks, respectively, facilitating various substitution and addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Benzene, 1-ethenyl-4-(2-propenyl)- with structurally related benzene derivatives, emphasizing substituent effects, physical properties, and biological activities:
Key Observations:
Substituent Effects: Electron-donating groups (e.g., methoxy in estragole) increase ring electron density, enhancing reactivity toward electrophiles. In contrast, electron-withdrawing groups (e.g., CF₃ in 4-trifluoromethylstyrene) reduce reactivity .
Physical Properties :
- Viscosity trends in 4-isobutylstyrene () suggest temperature-dependent behavior, likely applicable to the target compound.
- Fluorinated derivatives exhibit lower melting points due to decreased crystallinity .
Biological Relevance: Allyl-substituted benzenes (e.g., estragole, methyl eugenol) are prevalent in plant extracts with antimicrobial properties. The target compound’s bioactivity remains unstudied but could mirror these traits .
Biological Activity
Benzene, 1-ethenyl-4-(2-propenyl)-, also known as propenylbenzene, is a compound with diverse biological activities and applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for Benzene, 1-ethenyl-4-(2-propenyl)- is . It features a benzene ring substituted with both an ethenyl group and a propenyl group. This structure allows for significant reactivity and interaction with biological systems.
The biological activity of Benzene, 1-ethenyl-4-(2-propenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can act as both an electrophile and a nucleophile due to the presence of its vinyl and allyl groups. These functional groups facilitate substitution and addition reactions, which are essential in biochemical pathways.
Biological Activities
Research has demonstrated that Benzene, 1-ethenyl-4-(2-propenyl)- exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that propenylbenzene derivatives possess antimicrobial properties against various pathogens. For instance, compounds derived from propenylbenzene have demonstrated fungistatic activity against Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 37 to 124 μg/mL .
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential. Propenylbenzene derivatives showed significant antiradical activity with effective concentration (EC50) values between 19 to 31 μg/mL .
- Anticancer Activity : Research indicates that propenylbenzenes can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (bone cancer) . The antiproliferative effects vary depending on the concentration and specific structure of the derivatives tested.
Case Study 1: Toxicokinetics of Benzene Exposure
A study focused on the toxicokinetics of benzene highlighted that exposure leads to significant health risks, including leukemia. The study found that benzene is readily absorbed through inhalation and distributed throughout the body, particularly accumulating in lipid-rich tissues such as the liver and bone marrow . The metabolism of benzene involves conversion to reactive metabolites that can induce oxidative stress and damage to hematopoietic stem cells .
Case Study 2: Chemo-Enzymatic Synthesis
Research on the chemo-enzymatic synthesis of propenylbenzene derivatives demonstrated their potential utility in drug development. The study involved synthesizing hydroxy ketones from propenylbenzenes using microbial oxidation methods. The resulting compounds were tested for various biological activities, confirming their antimicrobial and anticancer properties .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
